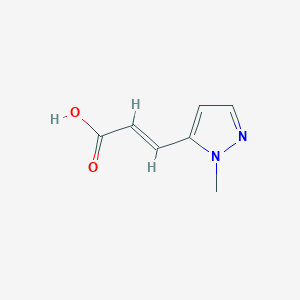

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid

説明

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid (CAS RN: 1006959-18-7) is an α,β-unsaturated carboxylic acid derivative featuring a 1-methylpyrazole moiety at the β-position. Its molecular formula is C₇H₈N₂O₂, with an average molecular mass of 152.153 g/mol and a monoisotopic mass of 152.058577 Da . The compound exists in the E-configuration, with the acrylic acid group (CH₂=CH–COOH) conjugated to the pyrazole ring .

特性

IUPAC Name |

(E)-3-(2-methylpyrazol-3-yl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-9-6(4-5-8-9)2-3-7(10)11/h2-5H,1H3,(H,10,11)/b3-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLMCGVRZSZMFDQ-NSCUHMNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=CC=N1)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1899946-14-5 | |

| Record name | (2E)-3-(1-methyl-1H-pyrazol-5-yl)prop-2-enoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid typically involves the reaction of 1-methyl-1H-pyrazole with acrylic acid under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like ethanol, and the mixture is heated to reflux for several hours to ensure complete conversion .

Industrial Production Methods

Industrial production of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

化学反応の分析

Types of Reactions

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The acrylic acid moiety can undergo nucleophilic substitution reactions, particularly at the carboxyl group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or alcohols in the presence of a catalyst.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of esters or amides.

科学的研究の応用

Applications in Organic Synthesis

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid serves as a versatile building block in organic synthesis. Its derivatives have been explored for various applications:

| Derivative | Structural Features | Potential Applications |

|---|---|---|

| 3-(1-Methylpyrazol-5-yl)benzoic acid | Pyrazole ring substituted with benzoic acid | Potential anti-cancer properties |

| 4-(1-Methylpyrazol-5-yl)butanoic acid | Longer aliphatic chain | Enhanced lipophilicity for better membrane penetration |

| 3-(1-Methylpyrazol-4-yl)acrylic acid | Variation in pyrazole position | Different biological activity profile |

These derivatives are synthesized through multi-step processes that require careful control of reaction conditions to achieve high yields and purity.

Biological Activities

Research indicates that 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid and its derivatives exhibit notable biological activities, including:

- Antimicrobial Activity : Compounds derived from this structure have shown effectiveness against various bacterial strains.

- Anti-inflammatory Properties : Some derivatives may possess anti-inflammatory effects, making them candidates for treating inflammatory diseases.

Medicinal Chemistry

In medicinal chemistry, 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid has been investigated for its potential as a therapeutic agent. For example, it may serve as an intermediate in the synthesis of tissue-selective androgen receptor modulators (SARMs), which are useful in treating conditions like prostate cancer . The compound's ability to modulate biological pathways makes it a subject of interest for drug development.

Case Studies

Several studies have highlighted the applications of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid:

- Antimicrobial Research : In a study examining the antimicrobial properties of pyrazole derivatives, 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid was found to exhibit significant activity against Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antibiotics.

- Cancer Therapeutics : Research exploring the synthesis of SARM compounds has utilized 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid as a key building block, demonstrating its relevance in cancer treatment strategies targeting androgen receptors .

作用機序

The mechanism of action of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or binding to receptors, thereby modulating biochemical pathways. The pyrazole ring is known to interact with various proteins, potentially affecting their function and leading to therapeutic effects .

類似化合物との比較

Comparison with Structural Analogs

Structural Analogues and Key Differences

The following table summarizes structural analogs of 3-(1-methyl-1H-pyrazol-5-yl)acrylic acid, highlighting substituent variations and physicochemical properties:

Key Observations:

- Substituent Effects : Replacing the acrylic acid with benzoic acid (e.g., 3- or 4-substituted isomers) introduces aromatic rigidity, impacting molecular packing (higher melting points) .

- Lipophilicity : Aliphatic chains (e.g., propyl in C₈H₁₂N₂O₂) enhance lipophilicity, which may improve membrane permeability in drug design .

生物活性

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid is an organic compound notable for its unique structure that combines a pyrazole ring with an acrylic acid moiety. This compound has garnered attention due to its potential biological activities, including antimicrobial, anti-inflammatory, and cytotoxic properties. This article reviews the current understanding of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid is , with a molecular weight of approximately 152.15 g/mol. Its structure allows for diverse reactivity and interaction with biological systems, making it a versatile building block in organic synthesis.

Biological Activities

1. Antimicrobial Activity

Research indicates that derivatives of 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid exhibit significant antimicrobial properties. In vitro studies have shown effective inhibition against various pathogens, including bacteria and fungi. The minimum inhibitory concentration (MIC) values for some derivatives range from 0.22 to 0.25 μg/mL, demonstrating potent activity against strains like Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Activity Type |

|---|---|---|

| 4a | 0.22 | Bactericidal |

| 5a | 0.25 | Bactericidal |

| 7b | 0.24 | Fungicidal |

| 10 | 0.23 | Antifungal |

| 13 | 0.25 | Antifungal |

2. Cytotoxicity

3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid has been investigated for its cytotoxic effects on cancer cell lines. Studies have shown that certain derivatives can induce cell cycle arrest at the G2/M phase, leading to increased levels of cyclin-B1, a protein associated with mitosis . For instance, treatment with specific conjugates resulted in a notable increase in cyclin-B1 protein levels, indicating potential anti-proliferative effects.

Table 2: Cytotoxicity Results on A549 Cells

| Treatment | G2/M Phase (%) | Cyclin-B1 Increase (%) |

|---|---|---|

| Control | 67.7 | - |

| Compound A | 77.3 | Significant |

| Compound B | 75.02 | Moderate |

| Compound C | 75.07 | Moderate |

The biological activities of this compound are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It has been explored as a potential enzyme inhibitor in biochemical assays, particularly against dipeptidylpeptidase IV (DPP-IV), which is involved in glucose metabolism .

- Antiinflammatory Properties : Related compounds have shown potential anti-inflammatory effects, suggesting that this compound may also influence inflammatory pathways .

Case Studies

Several studies have highlighted the effectiveness of pyrazole derivatives in various applications:

- Anticancer Studies : A study demonstrated that specific pyrazole derivatives exhibited selective cytotoxicity against leukemia cell lines with GI50 values as low as 2.23 μM, indicating high potency against cancer cells while sparing normal cells .

- Synergistic Effects : Research has also indicated that some derivatives can enhance the efficacy of existing antibiotics like Ciprofloxacin and Ketoconazole, reducing their MICs when used in combination .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1-Methyl-1H-pyrazol-5-yl)acrylic acid?

- Methodological Answer : The compound can be synthesized via condensation reactions. For example:

- React 1-methyl-1H-pyrazole-5-carbaldehyde with maleic acid in pyridine/piperidine under reflux, followed by cooling, filtration, and crystallization from ethanol/water mixtures .

- Alternative methods include acid hydrolysis of oxazolone derivatives in glacial acetic acid, as described for structurally similar acrylates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Use a combination of:

- FT-IR : Identify carboxylic acid O-H (~2500–3000 cm⁻¹) and C=O (~1700 cm⁻¹) stretches.

- ¹H/¹³C NMR : Pyrazole protons appear at δ 6.5–7.5 ppm; acrylic protons (CH₂=CH) at δ 5.5–7.0 ppm.

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.

- TLC : Track reaction intermediates and assess purity .

Q. What are the critical physical-chemical properties for experimental handling?

- Methodological Answer :

- Formula : C₇H₈N₂O₂ (MW ~154.16 g/mol; exact value should be confirmed via MS) .

- Solubility : Soluble in DMF, DMSO; limited in water.

- Storage : Amber glass under inert atmosphere (e.g., N₂) to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-calculated values.

- 2D NMR (COSY, HSQC) : Confirm proton-proton and carbon-proton connectivity.

- X-ray Crystallography : Refine crystal structures using SHELX software for unambiguous confirmation .

Q. What strategies optimize yield in multi-step syntheses involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Optimize parameters (temperature, catalyst loading) for critical steps like lithiation (e.g., n-BuLi at −78°C) .

- Purification : Use recrystallization (ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane).

- Analytical Monitoring : LC-MS for intermediate tracking .

Q. How does the electronic nature of the pyrazole ring influence reactivity in cycloaddition reactions?

- Methodological Answer :

- Electron-Rich Pyrazole : The N-methyl group enhances electron density, activating the acrylic acid moiety for [4+2] cycloadditions.

- Substituent Effects : Introduce electron-withdrawing groups (e.g., -Cl) to modulate reactivity.

- Mechanistic Studies : Use kinetic assays under varied conditions (e.g., solvent polarity) and DFT calculations to predict regioselectivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。